1-(3-CHLORO-4-METHYLPHENYL)-4-(2,5-DIETHOXYBENZENESULFONYL)PIPERAZINE
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Description
1-(3-CHLORO-4-METHYLPHENYL)-4-(2,5-DIETHOXYBENZENESULFONYL)PIPERAZINE is a useful research compound. Its molecular formula is C21H27ClN2O4S and its molecular weight is 438.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Selective Ligands
Research has been conducted on the synthesis and resolution of ligands with high affinity and selectivity for CNS D1 dopamine receptors, showcasing the potential of sulfonylpiperazine derivatives in neuroscience and pharmacology. The study by Chumpradit et al. (1991) details the synthesis of a high-affinity ligand for CNS D1 dopamine receptor, indicating the importance of structural specificity in targeting neurological pathways and receptors (Chumpradit et al., 1991).
Antioxidant and Cytotoxic Agents
Another area of application is in the synthesis of compounds with potential antioxidant and cytotoxic activities. Patel et al. (2019) discuss the synthesis of chrysin-based sulfonylpiperazines and their evaluation for in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines, highlighting the role of these compounds in cancer research and therapy (Patel et al., 2019).
Environmental Impact and Degradation
Research by Lutze et al. (2015) on the degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter explores the environmental applications of sulfonyl compounds, particularly in the degradation of persistent organic pollutants. This study provides insights into the potential environmental benefits of using sulfonylpiperazine derivatives for pollution control and remediation efforts (Lutze et al., 2015).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-27-18-8-9-20(28-5-2)21(15-18)29(25,26)24-12-10-23(11-13-24)17-7-6-16(3)19(22)14-17/h6-9,14-15H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBXGJZCONKRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.